molecular formula C11H13NO2 B15225433 Methyl 2-(indolin-6-yl)acetate

Methyl 2-(indolin-6-yl)acetate

Cat. No.: B15225433
M. Wt: 191.23 g/mol
InChI Key: UKXHFWLUUNOSKD-UHFFFAOYSA-N
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Description

Methyl 2-(indolin-6-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(indolin-6-yl)acetate typically involves the reaction of indole derivatives with various reagents. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(indolin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-(indolin-6-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(indolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . This binding can lead to various therapeutic effects, including inhibition of cancer cell proliferation and antiviral activity.

Comparison with Similar Compounds

Methyl 2-(indolin-6-yl)acetate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3

InChI Key

UKXHFWLUUNOSKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(CCN2)C=C1

Origin of Product

United States

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